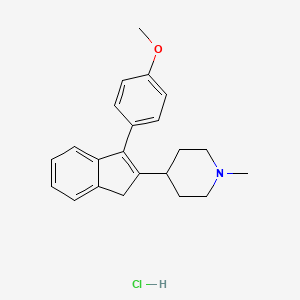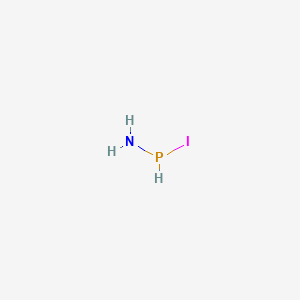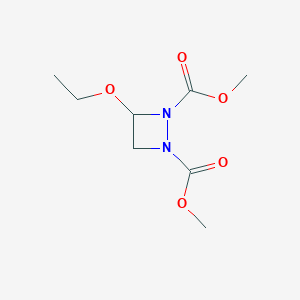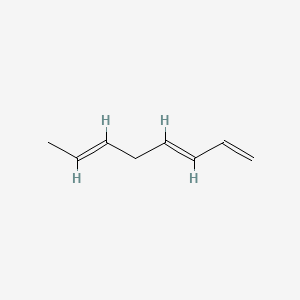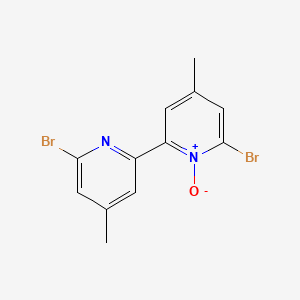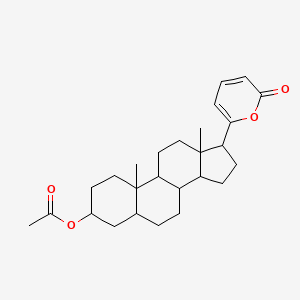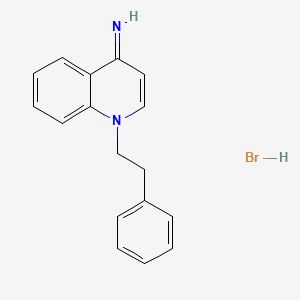
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide is a chemical compound with the molecular formula C17H16N2BrH. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide typically involves the reaction of N-alkylisatoic anhydrides with malononitrile in pyridine, leading to the formation of 2-amino-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carbonitriles. These intermediates are then treated with an excess of aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: The imino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide involves its interaction with cellular targets, leading to various biological effects. For example, it has been shown to inhibit the resumption of progesterone-induced oocyte meiosis by affecting the activity of cyclin-dependent kinases (Cdks) and other cell cycle regulators . This inhibition is mediated through the dephosphorylation of Cdk1 and the degradation of cyclin B, resulting in cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit diverse biological activities.
1,4-Dihydroquinoline derivatives: These derivatives have similar chemical structures and are used in various applications, including medicinal chemistry.
Uniqueness
4-Imino-1-phenethyl-1,4-dihydroquinoline hydrobromide is unique due to its specific imino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
23918-74-3 |
|---|---|
Molekularformel |
C17H17BrN2 |
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
1-(2-phenylethyl)quinolin-4-imine;hydrobromide |
InChI |
InChI=1S/C17H16N2.BrH/c18-16-11-13-19(17-9-5-4-8-15(16)17)12-10-14-6-2-1-3-7-14;/h1-9,11,13,18H,10,12H2;1H |
InChI-Schlüssel |
PMYKXCJJIVBSHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N)C3=CC=CC=C32.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


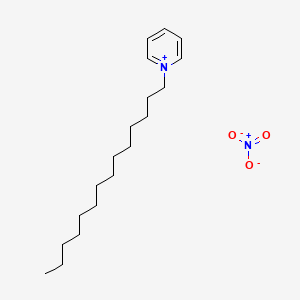


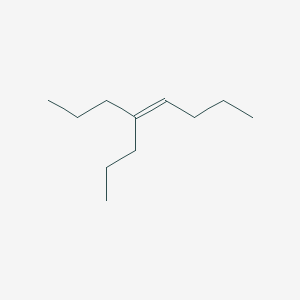
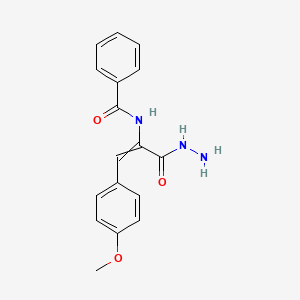
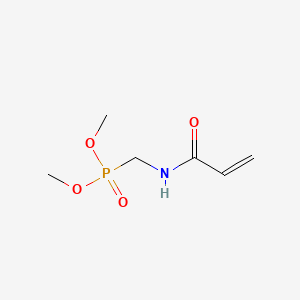

![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
